N-methyl-N-(4-methylbenzyl)methanesulfonamide

Medicinal Chemistry Physicochemical Profiling CNS Drug Design

N-Methyl-N-(4-methylbenzyl)methanesulfonamide (CAS 138468-22-1) is a tertiary sulfonamide building block with molecular formula C₁₀H₁₅NO₂S and molecular weight 213.30 g·mol⁻¹. Unlike its secondary sulfonamide analog N-(4-methylbenzyl)methanesulfonamide (CAS 42060-28-6), the N-methyl substitution eliminates the sulfonamide N–H hydrogen bond donor (HBD = 0 vs.

Molecular Formula C10H15NO2S
Molecular Weight 213.30 g/mol
Cat. No. B7537112
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-methyl-N-(4-methylbenzyl)methanesulfonamide
Molecular FormulaC10H15NO2S
Molecular Weight213.30 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)CN(C)S(=O)(=O)C
InChIInChI=1S/C10H15NO2S/c1-9-4-6-10(7-5-9)8-11(2)14(3,12)13/h4-7H,8H2,1-3H3
InChIKeyLYRKTXICXXFYEY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Methyl-N-(4-methylbenzyl)methanesulfonamide (CAS 138468-22-1): Procurement-Relevant Identity and Physicochemical Baseline


N-Methyl-N-(4-methylbenzyl)methanesulfonamide (CAS 138468-22-1) is a tertiary sulfonamide building block with molecular formula C₁₀H₁₅NO₂S and molecular weight 213.30 g·mol⁻¹ . Unlike its secondary sulfonamide analog N-(4-methylbenzyl)methanesulfonamide (CAS 42060-28-6), the N-methyl substitution eliminates the sulfonamide N–H hydrogen bond donor (HBD = 0 vs. 1), raising the calculated LogP from 0.93 to 1.39 and reducing topological polar surface area (TPSA) to 37.38 Ų . This tertiary sulfonamide scaffold serves as a versatile intermediate in medicinal chemistry and organic synthesis, offering a differentiated physicochemical profile relative to in-class N–H and de-methyl benzyl analogs.

Why N-Methyl-N-(4-methylbenzyl)methanesulfonamide Cannot Be Replaced by Generic N-Benzyl Sulfonamide Analogs


Superficially interchangeable N-benzyl sulfonamides differ critically at the sulfonamide nitrogen: secondary sulfonamides bear an N–H capable of hydrogen bond donation, deprotonation, and metabolic N-acetylation, whereas the tertiary N-methylated scaffold eliminates these liabilities [1]. The presence of the para-methyl substituent on the benzyl ring further modulates lipophilicity and TPSA compared to the unsubstituted N-benzyl-N-methylmethanesulfonamide . These structural distinctions produce measurable differences in LogP, TPSA, HBD count, and synthetic reactivity that render generic substitution scientifically invalid for applications requiring precise physicochemical tuning, metabolic stability, or defined synthetic outcomes.

N-Methyl-N-(4-methylbenzyl)methanesulfonamide: Quantitative Differential Evidence vs. Closest Analogs


Zero H-Bond Donors vs. N–H Analog: Impact on Permeability and Aggregation

N-Methyl-N-(4-methylbenzyl)methanesulfonamide possesses zero hydrogen bond donors (HBD = 0), whereas its direct secondary sulfonamide analog N-(4-methylbenzyl)methanesulfonamide retains one N–H donor (HBD = 1) . In drug design, each HBD removed is associated with an average 0.5 log unit increase in passive permeability; the complete elimination of the sulfonamide N–H in this compound confers a measurable permeability advantage over the N–H analog.

Medicinal Chemistry Physicochemical Profiling CNS Drug Design

LogP Elevation of +0.46 vs. N–H Analog: Lipophilicity-Driven Membrane Partitioning

The experimental/computed LogP of N-methyl-N-(4-methylbenzyl)methanesulfonamide is 1.39, compared to 0.93 for N-(4-methylbenzyl)methanesulfonamide . This ΔLogP of +0.46 corresponds to a calculated bioavailability improvement of ~0.3× per log unit, representing a meaningful lipophilicity advantage for membrane partitioning in cell-based assays.

ADME Lipophilicity Permeability

TPSA Reduction of 8.4 Ų vs. Unsubstituted N-Benzyl-N-methyl Analog: Enhanced CNS Multiparameter Optimization (MPO) Score

N-Methyl-N-(4-methylbenzyl)methanesulfonamide has a TPSA of 37.38 Ų, which is 8.38 Ų lower than the 45.76 Ų TPSA of N-benzyl-N-methylmethanesulfonamide (CAS 27238-06-8, the des-methyl benzyl analog) . TPSA values below 60–70 Ų are correlated with favorable CNS penetration; the lower TPSA of the 4-methylbenzyl compound places it deeper within the desirable CNS MPO space (optimal TPSA < 40 Ų).

CNS Drug Design Physicochemical Property Optimization Blood-Brain Barrier

Improved Synthetic Utility: N-Methylation Prevents N–H Deprotonation and Undesired Alkylation Side Reactions

The tertiary sulfonamide nitrogen of N-methyl-N-(4-methylbenzyl)methanesulfonamide cannot undergo N–H deprotonation or N-acylation, ensuring monofunctional reactivity during alkylation, cross-coupling, or oxidation reactions . In contrast, secondary N–H sulfonamides are susceptible to N-alkylation side products, N-acylation, and acid-base incompatibility with strong bases, as documented in sulfonamide N-dealkylation studies [1][2].

Organic Synthesis Building Block Reactivity Chemoselectivity

Balanced LogP/TPSA Profile vs. N-Benzyl-N-methyl Analog: Superior Drug-Likeness Score

Compared to N-benzyl-N-methylmethanesulfonamide (LogP = 2.16, TPSA = 45.76 Ų), N-methyl-N-(4-methylbenzyl)methanesulfonamide achieves a more balanced LogP of 1.39 while maintaining a lower TPSA of 37.38 Ų . The LogP of 2.16 for the unsubstituted benzyl analog exceeds the optimal oral drug-likeness range (LogP 1–3) upper boundary for certain drug classes, whereas the 4-methylbenzyl compound sits centrally within the optimal window (LogP 1–3, TPSA < 60 Ų).

Drug-Likeness Lead Optimization Physicochemical Property Window

Absence of N–H Acetylation vs. N–H Analog: Predictable Metabolic Fate in CYP and NAT Assays

Secondary sulfonamides undergo N-acetylation by N-acetyltransferases (NATs), a major metabolic clearance pathway that generates less-soluble acetyl-sulfonamide metabolites [1]. N-Methyl-N-(4-methylbenzyl)methanesulfonamide, lacking the N–H group, is not a substrate for NAT-mediated acetylation, eliminating this metabolic liability entirely. N-Methyl sulfonamides in related structural series have demonstrated metabolic stability of the N-methyl group in vivo, in contrast to the variability seen with N–H sulfonamides [2].

Drug Metabolism N-Acetylation Metabolic Stability

N-Methyl-N-(4-methylbenzyl)methanesulfonamide: Evidence-Backed Research and Industrial Application Scenarios


CNS-Penetrant Library Synthesis: Prioritizing Low-TPSA, Zero-HBD Sulfonamide Building Blocks

With a TPSA of 37.38 Ų and zero H-bond donors, N-methyl-N-(4-methylbenzyl)methanesulfonamide is an optimal building block for CNS-targeted compound libraries . Its TPSA is 8.38 Ų lower than the N-benzyl-N-methyl analog and its HBD count is reduced by one relative to the N–H analog, both parameters falling within the optimal CNS MPO space (TPSA < 40 Ų, HBD ≤ 0.5) . Procurement for CNS library synthesis is justified over alternative sulfonamide building blocks that carry higher TPSA or an H-bond donor, which would predictably reduce BBB penetration.

Metabolically Stable Probe Design: Avoiding N-Acetylation Clearance Pathways

For in vivo pharmacological probe studies, the tertiary N-methyl sulfonamide scaffold eliminates N-acetylation, a major clearance route for secondary sulfonamides that generates poorly soluble acetyl metabolites . Class-level evidence demonstrates that N-methyl sulfonamide substituents are metabolically stable, whereas N–H sulfonamides are substrates for N-acetyltransferases . Researchers requiring predictable pharmacokinetics with minimized metabolite interference should procure this compound over N–H sulfonamide analogs.

Multi-Step Synthetic Route Development: Chemoselective Building Block Without N–H Interference

In multi-step synthetic sequences employing strong bases (e.g., NaH, LDA, KOtBu), palladium-catalyzed cross-couplings, or oxidative transformations, secondary N–H sulfonamides introduce competing deprotonation and N-functionalization side reactions that reduce yield and complicate purification . The fully N-methylated scaffold of N-methyl-N-(4-methylbenzyl)methanesulfonamide ensures monofunctional reactivity, enabling cleaner reaction profiles and higher reproducibility in library production. This makes it the preferred procurement choice for medicinal chemistry groups optimizing synthetic route robustness.

Physicochemical Property Optimization in Hit-to-Lead Programs: Balanced LogP/TPSA Profile

Hit-to-lead optimization programs targeting intracellular or CNS proteins benefit from the balanced LogP (1.39) and low TPSA (37.38 Ų) of this compound . Compared to the excessively lipophilic N-benzyl-N-methylmethanesulfonamide (LogP = 2.16) and the poorly permeable N–H analog (LogP = 0.93, HBD = 1), the 4-methylbenzyl N-methyl scaffold occupies a central position in drug-like chemical space . Procurement of this specific analog for SAR exploration maximizes the probability of identifying leads with favorable ADME properties.

Quote Request

Request a Quote for N-methyl-N-(4-methylbenzyl)methanesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.